molecular formula C6H5ClN2O4S B14714063 2-Amino-5-nitrobenzenesulfonyl chloride CAS No. 20628-33-5

2-Amino-5-nitrobenzenesulfonyl chloride

Cat. No.: B14714063
CAS No.: 20628-33-5
M. Wt: 236.63 g/mol
InChI Key: GIYARLIXINTLTK-UHFFFAOYSA-N
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Description

2-Amino-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of amino and nitro functional groups on the benzene ring. This compound is widely used in organic synthesis, particularly in the protection and activation of amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitrobenzenesulfonyl chloride typically involves the nitration of 2-Aminobenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-nitrobenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrobenzenesulfonyl chloride involves its ability to act as a protecting group for amines. The sulfonyl chloride group reacts with primary amines to form sulfonamides, which are stable under various reaction conditions. This protection allows for selective reactions to occur on other functional groups without affecting the amine . The nitro group can also participate in redox reactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Properties

CAS No.

20628-33-5

Molecular Formula

C6H5ClN2O4S

Molecular Weight

236.63 g/mol

IUPAC Name

2-amino-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H5ClN2O4S/c7-14(12,13)6-3-4(9(10)11)1-2-5(6)8/h1-3H,8H2

InChI Key

GIYARLIXINTLTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)N

Origin of Product

United States

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